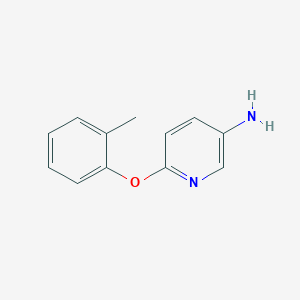

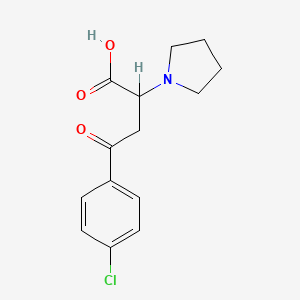

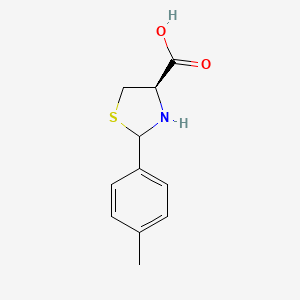

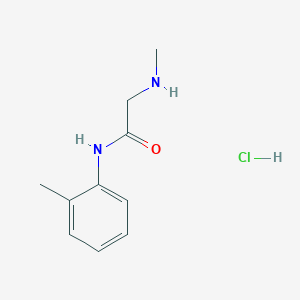

4-(4-Chlorophenyl)-4-oxo-2-pyrrolidin-1-ylbutanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(4-Chlorophenyl)-4-oxo-2-pyrrolidin-1-ylbutanoic acid (4-CPP) is an organic compound that is widely used in scientific research. It is a non-selective agonist of serotonin (5-HT) and dopamine (DA) receptors, and is structurally similar to the psychoactive drug phencyclidine (PCP). 4-CPP is a potent agonist of 5-HT2A, 5-HT2B, and 5-HT2C receptors, and is also known to have a strong affinity for the DA transporter (DAT). 4-CPP is used in laboratory experiments to study the effects of serotonin and dopamine on behavior.

Applications De Recherche Scientifique

Synthesis and Chemical Intermediates

4-Oxobutenoic acids, related to the chemical structure of interest, are recognized for their roles as biologically active species and versatile intermediates in further derivatization processes. A study elaborated on the microwave-assisted synthesis of 4-oxo-2-butenoic acids through aldol-condensation, highlighting the different conditions required for aryl and aliphatic substrates and rationalizing this substituent effect with frontier orbital calculations, suggesting the adaptability and specificity in synthesis methods depending on substituent types (Uguen et al., 2021).

Catalytic Reactions and Environmental Applications

In environmental science, the study of degradation pathways and intermediates is crucial. One study focused on 4-chlorophenol's catalytic ozonation, identifying its intermediates and proposing degradation pathways. This research showed significant decomposition of 4-chlorophenol using a MnOx/γ-Al2O3/TiO2 catalyst, emphasizing the role of hydroxyl radicals in the oxidation process and shedding light on the formation of aromatic compounds and carboxylic acids as predominant oxidative organic intermediates (Qi et al., 2014).

Biological and Pharmacological Research

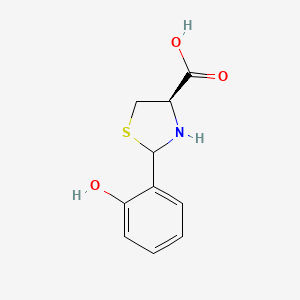

A novel compound related to 4-(4-chlorophenyl)-4-oxo-2-pyrrolidin-1-ylbutanoic acid, featuring a bicyclic thiohydantoin fused to pyrrolidine, was synthesized and subjected to various analyses, including structural characterization and antimicrobial activity testing. This compound demonstrated notable antibacterial and antimycobacterial activities, highlighting the potential for similar compounds in biological and pharmaceutical applications (Nural et al., 2018).

Propriétés

IUPAC Name |

4-(4-chlorophenyl)-4-oxo-2-pyrrolidin-1-ylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClNO3/c15-11-5-3-10(4-6-11)13(17)9-12(14(18)19)16-7-1-2-8-16/h3-6,12H,1-2,7-9H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJXSBMPAHIMXIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(CC(=O)C2=CC=C(C=C2)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30930326 |

Source

|

| Record name | 4-(4-Chlorophenyl)-4-oxo-2-(pyrrolidin-1-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30930326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

139084-68-7 |

Source

|

| Record name | 1-Pyrrolidineacetic acid, alpha-(2-(4-chlorophenyl)-2-oxoethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139084687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-Chlorophenyl)-4-oxo-2-(pyrrolidin-1-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30930326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B1305211.png)

![Methyl 2-(1-[1,1'-biphenyl]-4-ylethylidene)-1-hydrazinecarboxylate](/img/structure/B1305215.png)

![N-[4-(dimethylamino)phenyl]guanidine](/img/structure/B1305234.png)